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Compound of Interest

Compound Name: (S)-Ofloxacin-d3

Cat. No.: B12297496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (S)-Ofloxacin-
d3, a deuterated isotopologue of Levofloxacin. Given that (S)-Ofloxacin-d3 is primarily utilized

as an internal standard or tracer in pharmacokinetic and metabolic studies, its toxicological

profile is considered analogous to that of Levofloxacin. Therefore, this document focuses on

the extensive safety and toxicology data available for Levofloxacin to infer the safety profile of

its deuterated counterpart.

Chemical and Physical Properties
(S)-Ofloxacin-d3 is the S-enantiomer of Ofloxacin with deuterium substitution on the N-methyl

group of the piperazinyl ring. Ofloxacin itself is a racemic mixture of the active S-enantiomer

(Levofloxacin) and the less active R-enantiomer (Dextrofloxacin).[1]

Table 1: Physical and Chemical Properties of (S)-Ofloxacin-d3 and Levofloxacin
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Property (S)-Ofloxacin-d3 Levofloxacin

Chemical Name

(2R)-7-fluoro-2-methyl-10-oxo-

6-[4-

(trideuteriomethyl)piperazin-1-

yl]-4-oxa-1-

azatricyclo[7.3.1.0⁵,¹³]trideca-

5(13),6,8,11-tetraene-11-

carboxylic acid[2]

(-)-(S)-9-fluoro-2,3-dihydro-3-

methyl-10-(4-methyl-1-

piperazinyl)-7-oxo-7H-

pyrido[1,2,3-de][3]

[4]benzoxazine-6-carboxylic

acid

Molecular Formula C₁₈H₁₇D₃FN₃O₄[2] C₁₈H₂₀FN₃O₄

Molecular Weight 364.4 g/mol [2] 361.4 g/mol

CAS Number 1346617-10-4[2] 100986-85-4

Appearance
Off-white to pale yellow

crystalline powder[1]

Off-white to pale yellow

crystalline powder

Solubility

Soluble in aqueous solutions

with pH between 2 and 5;

sparingly to slightly soluble at

pH 7.[1]

Soluble in aqueous solutions

with pH between 2 and 5;

sparingly to slightly soluble at

pH 7.

Toxicological Data
The toxicological data presented below are for Levofloxacin, which is the pharmacologically

active and toxicologically relevant component of (S)-Ofloxacin-d3.

Acute Toxicity
Table 2: Acute Toxicity of Levofloxacin

Species Route of Administration LD₅₀ (mg/kg)

Mouse Oral 1803

Rat Oral 1478
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Subchronic Toxicity
Subchronic toxicity studies, typically conducted for 90 days, are designed to identify target

organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity
In a lifetime bioassay in rats, Levofloxacin did not show any carcinogenic potential when

administered daily in the diet for two years at doses up to 100 mg/kg/day.[5] A study in mice

also concluded that Levofloxacin is not photocarcinogenic.[6]

Genotoxicity
Levofloxacin has been evaluated for genotoxicity in a battery of in vitro and in vivo assays.

Table 3: Genotoxicity of Levofloxacin

Assay System Result

Ames bacterial mutation assay S. typhimurium and E. coli Negative[5]

CHO/HGPRT forward mutation

assay
Mammalian cells Negative[5]

Mouse micronucleus test In vivo Negative[5]

Mouse dominant lethal test In vivo Negative[5]

Rat unscheduled DNA

synthesis assay
In vivo Negative[5]

Mouse sister chromatid

exchange assay
In vivo Negative[5]

In vitro chromosomal

aberration (CHL cell line)
Mammalian cells Positive[5]

In vitro sister chromatid

exchange (CHL/IU cell line)
Mammalian cells Positive[5]

Reproductive and Developmental Toxicity
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Table 4: Reproductive and Developmental Toxicity of Levofloxacin

Study Type Species
NOAEL
(mg/kg/day)

Findings

Fertility and Early

Embryonic

Development

Rat 360
No adverse effects on

fertility.[7]

Embryo-fetal

Development
Rat <810

At 810 mg/kg,

maternal toxicity,

decreased fetal body

weight, and increased

fetal mortality were

observed. No

teratogenicity.[7]

Embryo-fetal

Development
Rabbit <50

At 50 mg/kg, maternal

toxicity was observed.

No teratogenicity.[7]

Prenatal and

Postnatal

Development

Rat 360

No adverse effects on

late fetal

development, delivery,

lactation, or offspring.

[7]

Experimental Protocols
Detailed experimental protocols for toxicological studies are often proprietary. However, the

methodologies generally follow established guidelines such as those from the Organisation for

Economic Co-operation and Development (OECD).

General Protocol for Subchronic Oral Toxicity Study
(Following OECD Guideline 408)
A subchronic oral toxicity study for a substance like Levofloxacin would typically involve the

following steps:
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Animal Selection: Healthy young adult rodents (e.g., Sprague-Dawley rats), approximately 8-

10 weeks old, are used. A sufficient number of animals (e.g., 20 per sex per group) are

assigned to different dose groups.

Dose Groups: At least three dose levels (low, mid, and high) and a control group (vehicle

only) are used. Doses are selected based on results from acute toxicity and dose-ranging

studies.

Administration: The test substance is administered orally (e.g., by gavage) daily for 90

consecutive days.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are recorded weekly.

Clinical Pathology: Blood and urine samples are collected at the end of the study for

hematology, clinical chemistry, and urinalysis.

Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is

performed. Organs are weighed, and tissues are collected for histopathological examination.

General Protocol for In Vitro Chromosomal Aberration
Test (Following OECD Guideline 473)

Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Lung - CHL) is cultured.

Treatment: Cells are exposed to at least three concentrations of the test substance, with and

without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).

Harvest and Staining: After treatment, cells are harvested, treated with a metaphase-

arresting agent, fixed, and stained.

Analysis: Metaphase cells are examined microscopically for chromosomal aberrations.

Signaling Pathways and Mechanisms of Toxicity
Mechanism of Action (Antibacterial)
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The primary mechanism of action of Levofloxacin is the inhibition of bacterial DNA gyrase and

topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria.

[3] This leads to bacterial cell death.
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Mechanism of Antibacterial Action of Levofloxacin.

Mechanism of Fluoroquinolone-Induced Tendinopathy
The exact mechanism of fluoroquinolone-induced tendinopathy is not fully understood but is

thought to involve several pathways. One proposed mechanism involves the chelation of metal

ions by fluoroquinolones, which can disrupt collagen synthesis and promote its degradation.[3]

Another theory suggests a cytotoxic effect on tenocytes.
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Proposed Mechanism of Fluoroquinolone-Induced Tendinopathy.

Mechanism of Levofloxacin-Induced Phototoxicity
Levofloxacin can cause photosensitivity. Upon exposure to UVA radiation, the drug can

generate reactive oxygen species (ROS), such as superoxide anions, which can lead to cellular
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damage, including lipid peroxidation and protein damage, primarily affecting the cell

membrane.[8][9]

Levofloxacin Excited State LevofloxacinUVA Radiation Reactive Oxygen Species (ROS)Generates Lipid Peroxidation &
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Mechanism of Levofloxacin-Induced Phototoxicity.

Conclusion
(S)-Ofloxacin-d3, as a deuterated analog of Levofloxacin used in research settings, is

expected to have a safety profile that is qualitatively and quantitatively similar to Levofloxacin.

The available data on Levofloxacin indicate a well-characterized safety profile with low acute

toxicity. The primary toxicological concerns are related to tendinopathy, phototoxicity, and

potential for CNS effects, which are class effects for fluoroquinolones. The genotoxicity profile

is largely negative, with some positive findings in in vitro chromosomal aberration assays at

high concentrations. Carcinogenicity studies in rodents were negative. Reproductive and

developmental studies did not show teratogenic effects, although fetal toxicity was observed at

maternally toxic doses. Researchers and drug development professionals should handle (S)-
Ofloxacin-d3 with the same precautions as Levofloxacin, particularly concerning exposure to

light and in preclinical models that may be susceptible to fluoroquinolone-related toxicities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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